molecular formula C20H20N4O4S2 B2654291 N-(4-methoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 392293-57-1

N-(4-methoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2654291
CAS No.: 392293-57-1
M. Wt: 444.52
InChI Key: JUJWFSZUWZYJIM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic hybrid compound designed for advanced pharmacological research, particularly in the field of targeted cancer therapies. Its molecular architecture incorporates a 1,3,4-thiadiazole core, a structure recognized as a key pharmacophore in medicinal chemistry. This core has been identified as an effective bioisostere for central phenyl rings in known kinase inhibitors, potentially enabling the compound to engage with the hinge region of kinase enzymes . The design of such hybrids aims to fulfill the binding requirements of the active sites of strategically selected kinase targets . Current scientific investigation is focused on developing dual inhibitors that can simultaneously target key kinases such as VEGFR-2 and BRAF, a strategy that has shown synergistic effects on impeding tumor progression and angiogenesis . Researchers are exploring this compound as a potential candidate in this paradigm, given its structural similarity to other benzothiazole and thiadiazole derivatives that have demonstrated remarkable cytotoxicity against various cancer cell lines and the capacity to inhibit key enzymes in preclinical models . The presence of flexible acetamide linkers may enhance binding affinity by increasing molecular flexibility, allowing for optimal interaction within the enzyme's active site . This compound is intended for use in biochemical assays, enzyme inhibition studies, and cellular models to further elucidate the mechanisms of multi-kinase inhibition and its application in oncology research. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-27-15-7-3-13(4-8-15)11-17(25)22-19-23-24-20(30-19)29-12-18(26)21-14-5-9-16(28-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJWFSZUWZYJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in vitro and in vivo, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The methoxy groups on the phenyl rings enhance lipophilicity and may influence biological interactions.

Molecular Formula: C_{18}H_{20}N_4O_3S
Molecular Weight: 372.44 g/mol

  • COX Inhibition : Some derivatives of thiadiazoles have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Studies indicate that compounds with similar structures exhibit selective inhibition of COX-2 over COX-1, potentially reducing side effects associated with non-selective NSAIDs .
  • Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was screened against a panel of 60 cancer cell lines, showing moderate activity particularly against leukemia cells .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of the compound:

  • Anticancer Activity : The compound demonstrated low-level anticancer activity at a concentration of 10 µM, with notable sensitivity observed in leukemia cell lines. The results are summarized in Table 1.
Cell Line TypeIC50 (µM)Sensitivity
Leukemia10High
Breast Cancer15Moderate
Lung Cancer20Low
Colon Cancer25Low

Table 1: Summary of anticancer activity against various cell lines

In Vivo Studies

In vivo studies further elucidated the anti-inflammatory properties of the compound. Animal models treated with this compound showed significant reductions in edema compared to controls .

Case Studies

Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:

  • Anti-inflammatory Effects : A study demonstrated that a related thiadiazole compound significantly reduced paw edema in rats induced by carrageenan injection, suggesting effective anti-inflammatory properties .
  • Antimicrobial Activity : Other derivatives have exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a potential role in treating infections .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiadiazole derivatives, including N-(4-methoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. The compound has shown efficacy against various cancer cell lines through mechanisms that may involve the inhibition of cell proliferation and induction of apoptosis.

Case Studies:

  • In vitro Studies: Thiadiazole derivatives have been tested against human leukemia, non-small cell lung cancer, and ovarian cancer cells. These studies reported a significant decrease in cell viability, suggesting the compound's potential as an anticancer agent .
  • In vivo Studies: Animal models treated with thiadiazole derivatives demonstrated reduced tumor growth rates. For instance, xenograft models showed that compounds similar to this compound could effectively reduce tumor mass without causing significant toxicity to normal tissues .

Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their antimicrobial activities. The structural features of these compounds contribute to their ability to inhibit the growth of various bacterial and fungal strains.

Research Findings:

  • Studies have indicated that thiadiazole compounds exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. This activity is attributed to the disruption of bacterial cell walls and interference with metabolic pathways .
  • The compound has shown effectiveness in treating infections caused by resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

Antiviral Activity

Recent research has explored the antiviral properties of thiadiazole derivatives, including their effectiveness against viral infections.

Research Highlights:

  • Certain thiadiazole derivatives demonstrated significant antiviral activity against viruses such as Dengue virus and Tobacco Mosaic Virus (TMV), with effective concentrations (EC50 values) indicating their potential as antiviral agents .
  • The mechanism of action may involve inhibiting viral replication or entry into host cells, making these compounds promising candidates for further development in antiviral therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Findings:

  • Modifications to the thiadiazole ring and substitution patterns on the phenyl groups significantly influence biological activity. For example, variations in substituents can enhance anticancer or antimicrobial potency .
  • Computational modeling studies have aided in predicting how structural changes affect activity, guiding the design of more potent derivatives .

Toxicological Profile

Assessing the safety and toxicological profile of thiadiazole derivatives is essential for their development as therapeutic agents.

Safety Assessments:

  • Preliminary toxicological evaluations indicate that certain derivatives exhibit low toxicity in mammalian cells while retaining their biological activity .
  • Ongoing studies aim to establish comprehensive safety profiles to facilitate clinical development.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazole Derivatives

Compound Name (Reference) Key Substituents Molecular Weight (g/mol) Biological Activity Mechanism/Interaction
Target Compound Dual 4-methoxyphenyl, thioether linkage ~486.59* Anticancer, Antiproliferative (hypothesized) Potential Akt inhibition, apoptosis induction
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) 4-Chlorophenyl, 4-nitrophenylamino Not reported Antiglioma (92.36% Akt inhibition) π-π interactions, H-bonds, salt bridges
N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (8) Nitrobenzothiazole, 4-nitrophenylamino Not reported Antiglioma (86.52% Akt inhibition) Similar to Compound 3
2-((5-(3-(4-Methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (4i) 4-Methoxyphenylureido, benzothiazole 486.59 Antiproliferative DNA intercalation or kinase inhibition
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (4a) 4-Chlorophenyl, 4-methylpiperazine Not reported Anticancer (synthesized for screening) Secondary amine enhances solubility

*Calculated based on analogous compounds in .

Key Structural Insights :

Electron-Withdrawing vs. Electron-Donating Groups: Compounds with nitro (NO₂) or chloro (Cl) substituents (e.g., Compounds 3 and 8) exhibit stronger Akt inhibition (~86–92%), likely due to enhanced electrophilicity and target binding . In contrast, methoxy (OCH₃) groups, as in the target compound, may improve membrane permeability but reduce electrophilic reactivity .

Benzothiazole vs. Simple Aromatic Rings : Benzothiazole-containing derivatives (e.g., 4i) demonstrate higher antiproliferative activity compared to phenyl-substituted analogs, possibly due to improved DNA intercalation or kinase binding .

Critical Observations :

  • The target compound’s dual 4-methoxyphenyl groups may synergize to enhance binding to hydrophobic enzyme pockets, as seen in anticonvulsant analogs .
  • Compounds with nitro groups (e.g., 3 and 8) show superior kinase inhibition but may face toxicity challenges, whereas methoxy derivatives could offer better safety profiles .
  • Hybrids with benzothiazole (e.g., 4i and 4o) demonstrate dual mechanisms: antiproliferative activity via DNA damage and kinase inhibition .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-methoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

  • Answer : The compound is typically synthesized via multi-step condensation reactions. For example:

  • Step 1 : Reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in DMF using potassium carbonate as a base .
  • Step 2 : Coupling the thiadiazole core with N-(4-methoxyphenyl)acetamide derivatives via thioether linkages. This often involves nucleophilic substitution at the thiadiazole sulfur using a thiol-containing acetamide precursor .
  • Purification : Recrystallization from ethanol/DMF mixtures is commonly employed to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : Key methods include:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1667 cm⁻¹, NH stretches at ~3468 cm⁻¹) .
  • ¹H NMR : Confirms methoxy groups (singlet at δ 3.8 ppm) and aromatic proton environments .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 430.2 [M+1] for related analogs) .
  • Elemental Analysis : Ensures purity by matching calculated vs. observed C/H/N percentages .

Q. How is the compound screened for biological activity in preliminary studies?

  • Answer : Standard protocols involve:

  • In vitro assays : Testing against target enzymes (e.g., lipoxygenase, COX-1/2) using spectrophotometric methods .
  • Cell-based models : Evaluating cytotoxicity in cancer cell lines via MTT assays .
  • In vivo models : Administering the compound to rodents (e.g., Wistar mice) to assess hypoglycemic or anti-inflammatory effects .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the thiadiazole-thioacetamide backbone?

  • Answer : Key strategies include:

  • Catalyst selection : Using triethylamine to enhance nucleophilic substitution efficiency in dioxane .
  • Solvent optimization : DMF improves solubility of intermediates, while ethanol aids in recrystallization .
  • Reaction monitoring : Employ TLC (e.g., silica gel, hexane:ethyl acetate eluent) to track progress and minimize side products .

Q. What methodologies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

  • Answer : Discrepancies may arise from:

  • Assay conditions : Differences in pH, temperature, or solvent (DMSO vs. saline) can alter compound solubility and activity .
  • Structural analogs : Subtle variations in substituents (e.g., nitro vs. methoxy groups) significantly impact bioactivity .
  • Statistical validation : Use ANOVA or dose-response curve fitting to ensure reproducibility across independent experiments .

Q. How can computational modeling aid in understanding the compound’s structure-activity relationship (SAR)?

  • Answer : Advanced approaches include:

  • Docking studies : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina to identify key binding motifs .
  • QSAR models : Correlate electronic descriptors (e.g., Hammett constants of substituents) with biological data to predict optimized derivatives .
  • Molecular dynamics : Assess conformational stability of the thiadiazole ring under physiological conditions .

Q. What are the challenges in interpreting conflicting spectral data (e.g., NMR peak splitting anomalies)?

  • Answer : Potential issues and solutions:

  • Tautomerism : Thiadiazole rings may exhibit keto-enol tautomerism, causing unexpected splitting patterns. Use variable-temperature NMR to confirm .
  • Impurity interference : Recrystallize the compound repeatedly or employ HPLC to isolate pure fractions .
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-dependent shifts .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the thioacetamide group .
  • Biological Testing : Include positive controls (e.g., aspirin for COX inhibition) and validate assays with triplicate runs .
  • Data Analysis : Use software like MestReNova for NMR processing and GraphPad Prism for dose-response modeling .

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